Multimodal vs. Active-Site Protease Inhibition
SP-471 is distinguished by its unique ability to inhibit both intermolecular protease processes and intramolecular cleavage events at the NS2BNS3 junction and within NS3. This contrasts with a vast majority of reported DENV protease inhibitors, which are only capable of inhibiting intermolecular cleavage [1]. This multimodal inhibition is a first-in-class feature among dengue protease inhibitors, targeting multiple steps critical for viral replication [1].
| Evidence Dimension | Mechanism of protease inhibition |
|---|---|
| Target Compound Data | Inhibition of both intermolecular and intramolecular protease processes (multimodal). |
| Comparator Or Baseline | Standard DENV NS2BNS3 protease inhibitors (class baseline) |
| Quantified Difference | Qualitative difference: multimodal vs. unimodal inhibition. |
| Conditions | Mechanistic studies performed in the context of dengue virus replication. |
Why This Matters
This multimodal mechanism is hypothesized to confer a higher barrier to resistance and ensures more complete abrogation of viral protease function compared to inhibitors that target only a single cleavage mode.
- [1] Swarbrick C, Zogali V, Chan KWK, et al. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. Eur J Med Chem. 2021;224:113695. View Source
